molecular formula C7H5FINO B2378534 2-Fluoro-5-iodobenzamide CAS No. 866683-81-0

2-Fluoro-5-iodobenzamide

Cat. No.: B2378534
CAS No.: 866683-81-0
M. Wt: 265.026
InChI Key: ZQSDNKFHRAHOMZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzamide is an organic compound with the molecular formula C7H5FINO It is a derivative of benzamide, where the benzene ring is substituted with fluorine and iodine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodobenzamide typically involves the iodination and fluorination of benzamide derivatives. One common method includes the following steps:

    Nitration: Benzamide is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent such as Selectfluor.

    Iodination: Finally, the compound is iodinated at the desired position using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-5-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

    2-Fluoro-5-iodobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-Fluoro-5-iodobenzaldehyde: Contains an aldehyde group instead of an amide.

    2-Fluoro-5-iodoaniline: Contains an amino group instead of an amide.

Uniqueness: 2-Fluoro-5-iodobenzamide is unique due to its specific substitution pattern and functional group, which confer distinct chemical properties and reactivity. Its combination of fluorine and iodine atoms makes it particularly useful in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

2-fluoro-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSDNKFHRAHOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add slowly 2-fluoro-5-iodobenzoyl chloride (4.0 g, 14.1 mmol) to a 7 N solution of ammonia in methanol (20 mL, 141 mmol) cooled to 0° C. Stir at 0° C. for 45 min then warm to room temperature and stir 5 h. Add an additional amount of the 7 N solution of ammonia in methanol (20 mL) to the reaction mixture and stir for 15 h. Concentrate, dilute with ethyl acetate (300 mL) and wash twice with water (30 mL) and twice with an aqueous saturated solution of sodium chloride (30 mL). Dry (sodium sulfate), filter, and concentrate. Purify by silica gel chromatography, eluting with 60:40 to 40:60 hexanes:ethyl acetate, to give the title compound as a white solid (3.45 g, 92%).
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4 g
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92%

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